molecular formula C16H14N2O4S B10861329 Antimicrobial agent-2

Antimicrobial agent-2

Cat. No.: B10861329
M. Wt: 330.4 g/mol
InChI Key: WHYOGQVUBGTEFU-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial Agent-2 is a chemical compound used to destroy or inhibit the growth of microorganisms, including bacteria, fungi, and viruses. It is part of a broader class of antimicrobial agents that have been pivotal in modern medicine and industry for controlling infections and contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-2 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction, followed by various functional group modifications to enhance its antimicrobial properties. Common reagents used in these reactions include acids, bases, and organic solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Antimicrobial Agent-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .

Scientific Research Applications

Antimicrobial Agent-2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Antimicrobial Agent-2 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets essential proteins and enzymes within the microbial cell, inhibiting their function and preventing the microorganism from reproducing. This disruption can occur through various pathways, including the oxidation of cellular components and the inhibition of nucleic acid synthesis .

Comparison with Similar Compounds

    Penicillin: An antibiotic that targets bacterial cell wall synthesis.

    Cephalosporins: A class of antibiotics similar to penicillin but with a broader spectrum of activity.

    Tetracyclines: Antibiotics that inhibit protein synthesis in bacteria.

    Quinolones: Antibiotics that interfere with bacterial DNA replication .

Uniqueness: Antimicrobial Agent-2 is unique in its broad-spectrum activity against various microorganisms and its ability to be chemically modified to enhance its efficacy. Unlike some antibiotics that target specific bacteria, this compound can be effective against a wide range of pathogens, making it a versatile tool in both medical and industrial applications .

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

7-[(2Z)-2-methoxyimino-2-(1,3-thiazol-2-yl)ethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C16H14N2O4S/c1-10-7-15(19)22-14-8-11(3-4-12(10)14)21-9-13(18-20-2)16-17-5-6-23-16/h3-8H,9H2,1-2H3/b18-13-

InChI Key

WHYOGQVUBGTEFU-AQTBWJFISA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC/C(=N/OC)/C3=NC=CS3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=NOC)C3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.